Lipophilicity Superiority Over Native Phenylalanine Methyl Ester
The 2,4-dimethyl substitution substantially elevates compound lipophilicity relative to the native L-phenylalanine methyl ester. Computed XLogP3 values (PubChem) show a marked increase from 1.1 for the unsubstituted parent to 1.9 for the target compound [1][2]. This ~0.8 log unit increase translates to an approximately 6-fold higher predicted octanol-water partition coefficient, directly relevant for blood-brain barrier penetration potential and membrane partitioning behavior in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | L-Phenylalanine methyl ester (XLogP3 = 1.1) |
| Quantified Difference | Δ XLogP3 = +0.8 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity enables better passive membrane diffusion and target engagement in intracellular or CNS applications, a critical selection parameter over the unsubstituted parent ester.
- [1] PubChem Compound Summary for CID 91978759, Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate; Computed Properties, XLogP3-AA = 1.9. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 736234, Methyl L-phenylalaninate; Computed Properties, XLogP3 = 1.1. National Center for Biotechnology Information, 2025. View Source
